3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This family of compounds is known for its diverse biological and pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties
Preparation Methods
The synthesis of 3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves several steps:
Formation of the Imidazo[1,2-a]pyridine Core: This is usually achieved by the condensation of 2-aminopyridines with α-halo ketones under basic conditions.
Introduction of the Bromine Atom: The bromination of the imidazo[1,2-a]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the brominated imidazo[1,2-a]pyridine with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Acrylic Acid Moiety:
Chemical Reactions Analysis
3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes several types of chemical reactions:
Scientific Research Applications
3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can be compared with other similar compounds:
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine core but lacks the acrylic acid moiety.
Alpidem: An anxiolytic with a similar core structure but different functional groups attached.
Minodronic Acid: An anti-osteoporosis drug that shares the imidazo[1,2-a]pyridine core but has a different set of substituents.
Properties
Molecular Formula |
C17H13BrN2O3 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
(E)-3-[6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-13-5-2-11(3-6-13)17-14(7-9-16(21)22)20-10-12(18)4-8-15(20)19-17/h2-10H,1H3,(H,21,22)/b9-7+ |
InChI Key |
LNWZOWCVJOWBSD-VQHVLOKHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.